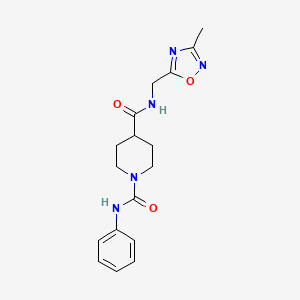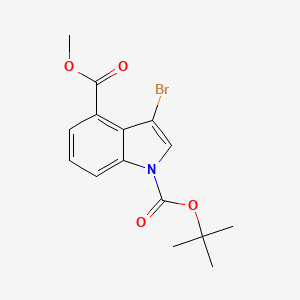
Methyl 1-Boc-3-bromoindole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-Boc-3-bromoindole-4-carboxylate is a chemical compound with the molecular formula C15H16BrNO4 and a molecular weight of 354.2 g/mol. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of Methyl 1-Boc-3-bromoindole-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-bromoindole.
Protection: The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group.
Esterification: The carboxyl group is esterified using methanol in the presence of a suitable catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 1-Boc-3-bromoindole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the indole ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-Boc-3-bromoindole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-Boc-3-bromoindole-4-carboxylate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, influencing cellular pathways. The Boc group provides stability, allowing the compound to be used in various chemical reactions without degradation .
Comparison with Similar Compounds
Methyl 1-Boc-3-bromoindole-4-carboxylate can be compared with other indole derivatives, such as:
Methyl 1-Boc-3-chloroindole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 1-Boc-3-iodoindole-4-carboxylate: Contains an iodine atom, which can influence its reactivity.
Methyl 1-Boc-3-fluoroindole-4-carboxylate: The fluorine atom provides different electronic properties.
The uniqueness of this compound lies in its specific reactivity and the stability provided by the Boc group, making it a valuable compound in organic synthesis and research .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 3-bromoindole-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-8-10(16)12-9(13(18)20-4)6-5-7-11(12)17/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMGVCNPSRZXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
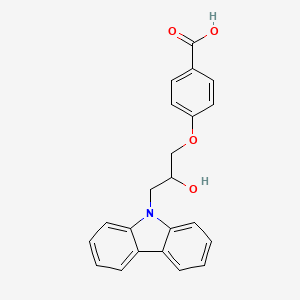
![N-[2-(2-Fluorophenoxy)-1-phenylethyl]prop-2-enamide](/img/structure/B2505517.png)
![Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate](/img/structure/B2505518.png)
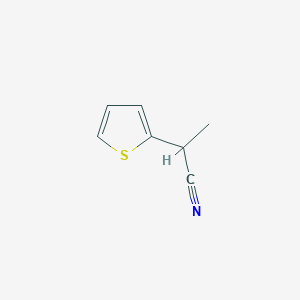
![4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B2505523.png)
![2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine](/img/new.no-structure.jpg)
![4-butoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2505526.png)
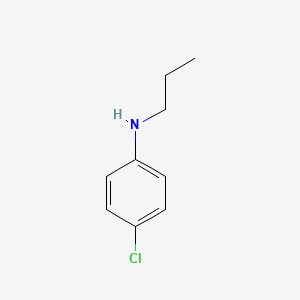
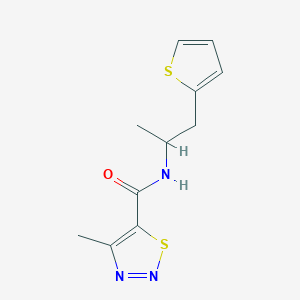
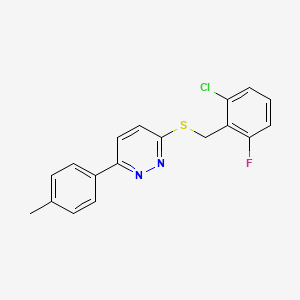
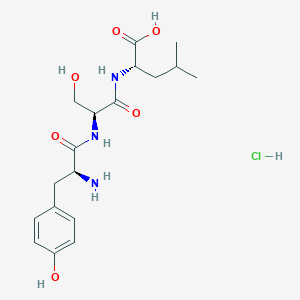
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2505535.png)
![methyl 1-butyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2505537.png)
